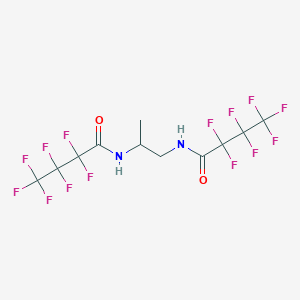
N,N'-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) typically involves the reaction of propane-1,2-diamine with 2,2,3,3,4,4,4-heptafluorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under specific conditions.
Hydrolysis: The amide bonds can be hydrolyzed in the presence of strong acids or bases, leading to the formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used under reflux conditions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include various substituted amides.
Hydrolysis: The major products are 2,2,3,3,4,4,4-heptafluorobutanoic acid and propane-1,2-diamine.
Applications De Recherche Scientifique
N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and coatings.
Mécanisme D'action
The mechanism of action of N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) is primarily related to its interaction with biological membranes and proteins. The fluorine atoms enhance the compound’s lipophilicity, allowing it to integrate into lipid bilayers and potentially disrupt membrane integrity. Additionally, the compound can interact with specific protein targets, altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-(Propane-2,2-diylbis(azaneylylidene))bis(2,2,3,3,4,4,4-heptafluorobutanamide): Similar structure but with different linkage.
N,N’-(Propane-2,2-diylbis(sulfanediyl))bis(2,2,3,3,4,4,4-heptafluorobutanamide): Contains sulfur atoms instead of nitrogen.
Uniqueness
N,N’-(Propane-1,2-diyl)bis(2,2,3,3,4,4,4-heptafluorobutanamide) is unique due to its specific amide linkage and the positioning of fluorine atoms, which confer distinct chemical and physical properties. Its stability and resistance to degradation make it particularly valuable in applications requiring long-term performance and reliability .
Propriétés
Numéro CAS |
133911-24-7 |
|---|---|
Formule moléculaire |
C11H8F14N2O2 |
Poids moléculaire |
466.17 g/mol |
Nom IUPAC |
2,2,3,3,4,4,4-heptafluoro-N-[2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)propyl]butanamide |
InChI |
InChI=1S/C11H8F14N2O2/c1-3(27-5(29)7(14,15)9(18,19)11(23,24)25)2-26-4(28)6(12,13)8(16,17)10(20,21)22/h3H,2H2,1H3,(H,26,28)(H,27,29) |
Clé InChI |
HGSDUSCXQFLBKU-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(=O)C(C(C(F)(F)F)(F)F)(F)F)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


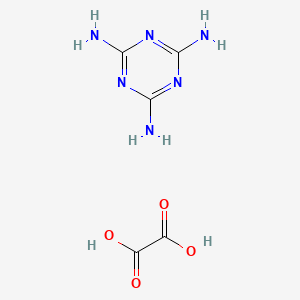
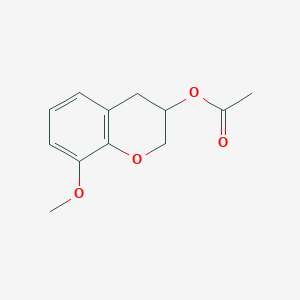
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine](/img/structure/B14147579.png)
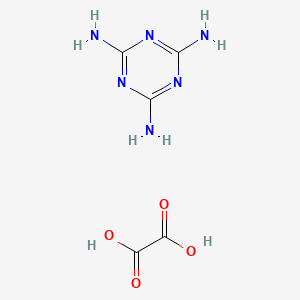
![1,5-Dimethyl (4S)-4-(2-aminoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate](/img/structure/B14147609.png)
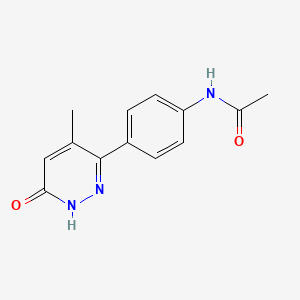
![2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole](/img/structure/B14147614.png)
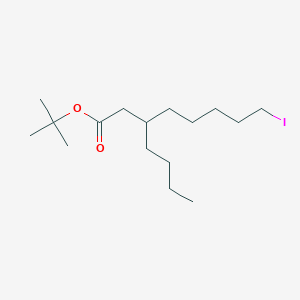
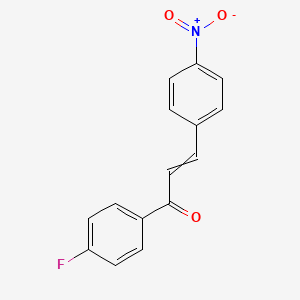

![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14147633.png)
![1-[Bis(hexyloxy)methoxy]hexane](/img/structure/B14147657.png)


